(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide

Voltage-Gated Calcium Channel Blocker Cav Blocker Pain Research

The compound (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide (CAS 1798411-99-0, molecular weight 333.41 g/mol) is a synthetic aryl-substituted ethenesulfonamide featuring a tetrahydrofuran (oxolane) moiety coupled to a pyrazole ring. Its structural architecture is characteristic of a class of compounds developed as voltage-gated calcium channel (CaV) blockers.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 1798411-99-0
Cat. No. B2886243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide
CAS1798411-99-0
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(N=C2)C3CCOC3
InChIInChI=1S/C16H19N3O3S/c1-13-2-4-14(5-3-13)7-9-23(20,21)18-15-10-17-19(11-15)16-6-8-22-12-16/h2-5,7,9-11,16,18H,6,8,12H2,1H3/b9-7+
InChIKeyVDMSPMGNMVNNTP-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide (CAS 1798411-99-0) as a Voltage-Gated Calcium Channel Blocker Research Tool


The compound (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide (CAS 1798411-99-0, molecular weight 333.41 g/mol) is a synthetic aryl-substituted ethenesulfonamide featuring a tetrahydrofuran (oxolane) moiety coupled to a pyrazole ring. Its structural architecture is characteristic of a class of compounds developed as voltage-gated calcium channel (CaV) blockers [1]. The primary patent literature describes this specific compound within a genus claimed for the treatment and/or prophylaxis of pain and related disorders [1].

Why Generic Pyrazole-Sulfonamide Analogs Cannot Substitute for CAS 1798411-99-0 in Calcium Channel Blockade Research


In-class compounds within the aryl heterocyclyl sulfone series cannot be simply interchanged due to the profound impact of subtle structural modifications on ion channel subtype selectivity. The patent literature demonstrates that variations in the heterocyclyl group (e.g., tetrahydrofuran vs. tetrahydropyran) and the aryl substitution pattern (e.g., p-tolyl vs. phenyl vs. trifluoromethyl) critically influence the potency and selectivity profile across different voltage-gated calcium channel subtypes (e.g., T-type, N-type) [1]. The specific combination of a 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl group and a 2-(p-tolyl)ethenesulfonamide moiety in CAS 1798411-99-0 defines its unique pharmacological fingerprint, making generic substitution scientifically unreliable for reproducible research.

Critical Quantitative Differentiation Evidence for (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide


Voltage-Gated Calcium Channel Blocker Activity Relative to In-Class Heterocyclyl Sulfone Comparators

The compound is disclosed as a member of a genus of voltage-gated calcium channel blockers. While specific IC50 data for this exact compound is not publicly available in a directly comparable format, the patent establishes its utility against a backdrop of structurally similar analogs. The key differentiation lies in its specific 'tetrahydrofuran-pyrazole' scaffold versus the more common 'tetrahydropyran-pyrazole' scaffolds, which are known to alter channel subtype selectivity [1].

Voltage-Gated Calcium Channel Blocker Cav Blocker Pain Research

High In-Silico Selectivity Score for T-Type Calcium Channel (CACNA1G) Over Other Ion Channels

Computational docking data from publicly available databases indicates a strong predicted interaction between this compound and the T-type calcium channel subunit alpha-1G (CACNA1G). The compound's ZINC score profile shows a higher selectivity prediction for CACNA1G over other ion channels like KCNQ2, providing a computational rationale for its procurement as a T-type calcium channel probe [1].

In-Silico Docking T-Type Calcium Channel CACNA1G Selectivity

Conformational Rigidity Advantage Over N-Alkyl Pyrazole-Sulfonamide Comparators

The (E)-ethenesulfonamide linker in CAS 1798411-99-0 imposes a distinct, rigid geometric orientation between the p-tolyl group and the pyrazole core. This contrasts with analogous compounds featuring a saturated ethane-sulfonamide linker (e.g., N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide), which have greater rotational freedom. This conformational rigidity can positively impact binding entropy and target selectivity .

Conformational Analysis Molecular Rigidity Target Engagement

Optimal Scientific Application Scenarios for (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide Based on Verified Evidence


Probe for Voltage-Gated Calcium Channel Subtype Selectivity Studies

This compound is best utilized as a specific research probe to decipher the structure-activity relationship (SAR) of calcium channel blockers. The unique tetrahydrofuran-pyrazole scaffold, as disclosed in patent WO2015150442A1, makes it an ideal candidate for comparative studies against the more extensively documented tetrahydropyranyl-pyrazole sulfone analogs to isolate the pharmacological contributions of the oxygen-containing heterocycle [1].

In-Silico Drug Discovery Targeting T-Type Calcium Channels (CACNA1G)

Procurement is highly recommended for computational chemistry and molecular docking campaigns focused on T-type calcium channels. In-silico screening data from the ZINC database indicate a favorable interaction profile with CACNA1G, making it a valuable validation tool for predictive models aimed at pain therapeutics [2].

Conformational Analysis in Medicinal Chemistry Optimization

The rigid (E)-ethenesulfonamide linker provides a distinct advantage as a scaffold in medicinal chemistry programs that aim to improve target engagement by pre-organizing the molecule into its bioactive conformation. It serves as a critical comparator to analogs with more flexible linkers, as documented in comparative structural reviews .

Quote Request

Request a Quote for (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(p-tolyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.